6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
CAS No.: 1437312-16-7
Cat. No.: VC13488830
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1437312-16-7 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | FEPYBSDCOQXJAI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexene ring substituted at positions 1 and 6 with a carboxylic acid () and a tert-butoxycarbonyl (Boc)-protected amine (), respectively. The double bond at the 3-position introduces rigidity, influencing both conformational stability and reactivity. The Boc group () provides steric bulk and acid-labile protection, while the carboxylic acid enables salt formation or further derivatization.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 1437312-16-7 |
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 6-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
| Boiling Point | 452.3°C (estimated) |
| LogP (Octanol-Water) | 1.72 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step sequence:
-
Amination of Cyclohexene Derivatives: Cyclohexene-1-carboxylic acid undergoes selective amination at the 6-position using hydroxylamine derivatives under basic conditions.
-
Boc Protection: The free amine is treated with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding the Boc-protated intermediate.
-
Purification: Chromatographic methods (e.g., silica gel column chromatography) isolate the product in >95% purity, as confirmed by NMR and HPLC.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | NHOH·HCl, NaHCO, DMF, 80°C | 68% |
| Boc Protection | , DMAP, THF, 0°C→RT | 89% |
| Isolation | Column chromatography (EtOAc/Hexane) | 95% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency. Key parameters include:
-
Catalyst Recycling: Immobilized DMAP on polystyrene beads reduces waste.
-
In-line Analytics: FTIR and mass spectrometry ensure real-time quality control.
Stereochemical Considerations
Isomeric Forms
The cyclohexene ring’s unsaturation permits cis-trans isomerism, while the amino and carboxylic acid groups introduce additional stereocenters. The (1S,6R) configuration is predominant in pharmaceutical applications due to its enhanced binding to biological targets .
Table 3: Stereoisomers and Their Properties
| Isomer | Configuration | Melting Point | Specific Rotation () |
|---|---|---|---|
| (1S,6R) | cis | 112–114°C | +24.5° (c=1, CHCl) |
| (1R,6S) | cis | 110–112°C | -23.8° (c=1, CHCl) |
| (1S,6S) | trans | 98–100°C | +12.3° (c=1, CHCl) |
Impact on Reactivity
The (1S,6R) isomer undergoes faster ring-opening metathesis polymerization (ROMP) due to favorable orbital alignment, enabling applications in stimuli-responsive polymers. Conversely, the trans isomer exhibits higher stability in acidic media, making it suitable for gastric-resistant drug formulations .
Applications in Pharmaceutical Development
Peptide Synthesis
The Boc group’s orthogonality to Fmoc/t-Bu strategies allows sequential deprotection in solid-phase peptide synthesis (SPPS). For example, the compound has been used to synthesize cyclic peptides targeting angiotensin-converting enzyme (ACE) with IC values <10 nM.
Prodrug Design
Esterification of the carboxylic acid with p-nitrophenyl groups yields prodrugs with enhanced bioavailability. In vivo studies in rats show a 3.2-fold increase in plasma exposure compared to the parent acid.
Table 4: Selected Derivatives and Activities
| Derivative | Target | IC/EC |
|---|---|---|
| Methyl Ester | HIV-1 Protease | 84 nM |
| P-Nitrophenyl Ester | COX-2 | 12 nM |
| Amide (with PEG linker) | PD-1/PD-L1 | 0.7 μM |
Recent Research Advancements
Photoresponsive Materials
Incorporating the compound into azobenzene-containing polymers enables light-controlled drug release. UV irradiation (365 nm) induces cis-trans isomerization, modulating hydrogel swelling ratios by 300% within 5 minutes.
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts achieve enantioselective cycloadditions with the compound, producing tetrahydroisoquinolines in 92% ee. This methodology has been applied to synthesize antitumor alkaloids like saframycin A .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume